Fmoc-Leucine,NCA

Solid-Phase Peptide Synthesis SPPS Protecting Group Orthogonality

Standard Fmoc-amino acid coupling in peptide synthesis requires external activating agents, prolonging cycle times and elevating racemization risk. Fmoc-Leucine NCA (CAS 125814-21-3) resolves this as a pre-activated urethane-protected N-carboxyanhydride (UNCA) that combines the Fmoc α-amine protecting group with a reactive NCA ring for direct, reagent-free coupling. • Eliminates external activators - reduces reagent costs and simplifies automated Fmoc/tBu SPPS workflows • Orthogonal Fmoc group withstands TFA cleavage; fully compatible with standard side-chain deprotection strategies • Racemization-suppressed acylation delivers high-purity peptide APIs and sequence-defined biomaterials Supplied as a crystalline solid with consistent batch purity. Suitable for solid-phase peptide synthesis, solution-phase ring-opening polymerization (ROP), and scalable API manufacturing.

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
CAS No. 125814-21-3
Cat. No. B136895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leucine,NCA
CAS125814-21-3
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1
InChIKeyFUSUFTVAQIREOR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leucine NCA (CAS 125814-21-3): A Urethane-Protected Building Block for Peptide Synthesis


Fmoc-Leucine NCA (CAS 125814-21-3), also known as Fmoc-L-Leucine N-carboxyanhydride or NALPHA-9-Fluorenylmethoxycarbonyl-L-leucine N-carboxylic anhydride, is a urethane-protected α-amino acid N-carboxyanhydride (UNCA) with the molecular formula C22H21NO5 and a molecular weight of 379.4 g/mol . It belongs to a class of compounds designed for use as highly reactive, pre-activated monomers in peptide, polypeptide, and protein synthesis [1]. This derivative combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-nitrogen with an activated N-carboxyanhydride (NCA) ring, enabling a dual functionality of protection and potent acylation [2].

Why Generic Substitution Fails: The Unique Role of Fmoc-Leucine NCA in Orthogonal Protection


In-class compounds like standard Fmoc-Leu-OH or Boc-Leucine NCA cannot be interchanged for Fmoc-Leucine NCA without significant changes to the synthetic strategy and outcome. The UNCA structure provides a pre-activated carboxyl group for direct coupling without external activating agents, while the Fmoc group confers orthogonal stability to the acidic conditions used to remove tert-butyl-based side-chain protections common in Fmoc/tBu SPPS strategies [1]. This is in direct contrast to Boc-protected UNCA derivatives, which require hazardous hydrofluoric acid (HF) for final deprotection and lack the acid stability necessary for standard Fmoc-based solid-phase workflows [2]. The unique combination of activation and orthogonal stability defines its specific and non-interchangeable utility in both solution and solid-phase peptide synthesis [3].

Product-Specific Quantitative Evidence Guide: Fmoc-Leucine NCA Performance Metrics


Evidence 1: Comparative Orthogonal Stability for Fmoc/tBu SPPS Workflows

Fmoc-Leucine NCA is compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) due to the acid stability of the Fmoc group, a property not shared by Boc-based UNCA comparators. In contrast, Boc-protected UNCAs require a final cleavage with highly toxic hydrofluoric acid (HF) which is incompatible with many resins and automated synthesizers, thus limiting their utility in modern Fmoc-based workflows [1].

Solid-Phase Peptide Synthesis SPPS Protecting Group Orthogonality

Evidence 2: High Reactivity and Crystalline Stability for Long-Term Use

UNCAs like Fmoc-Leucine NCA are reported as stable, crystalline compounds that can be stored for extended periods. A comprehensive study of seventy urethane-protected (Boc, Cbz, FMOC) amino acid N-carboxyanhydrides (UNCAs) showed most are crystalline, with X-ray diffraction patterns described, and are stable to routine laboratory manipulations for 1-2 years when stored below 0°C [1].

Reagent Stability Peptide Coupling Crystalline UNCA

Evidence 3: Suppression of Racemization Compared to Standard NCA Monomers

Urethane-protected NCAs (UNCAs) including Fmoc-Leucine NCA are designed to suppress racemization during peptide bond formation. The urethane group restricts the epimerization pathway to direct enolization (proton abstraction from the α-carbon) and prevents decomposition upon epimerization, leading to higher optical purity compared to standard, unprotected NCAs [1]. Studies have shown that the intrinsic rate of racemization for UNCAs is low and that the reaction proceeds without detectable racemization in optimized conditions [2].

Racemization Epimerization Peptide Purity

Evidence 4: Derivatization Completes in Under 4 Minutes for LC Applications

In analytical applications, urethane-protected NCA derivatives, including Fmoc-amino acid NCAs, demonstrate extremely rapid reaction kinetics. A study using Z-Leu-NCA (a close analog) for the derivatization of free DL-amino acids reported the reaction was complete in just 3.5 minutes at room temperature using a sodium borate buffer and acetonitrile solvent [1]. This high reactivity is a hallmark of the UNCA class and is directly applicable to Fmoc-Leucine NCA, enabling rapid, automated pre-column derivatization for chiral amino acid analysis by LC.

Analytical Chemistry Pre-column Derivatization LC

Best Research and Industrial Application Scenarios for Fmoc-Leucine NCA (CAS 125814-21-3)


Scenario 1: Automated Solid-Phase Peptide Synthesis (SPPS) of Leucine-Containing Peptides

Fmoc-Leucine NCA is an ideal building block for automated Fmoc/tBu SPPS. Its orthogonal stability to TFA (as established in Evidence 1) allows it to be used in standard workflows where side-chain protecting groups are removed with acid, a process that would cleave Boc-based UNCAs. Its pre-activated NCA ring facilitates rapid, racemization-suppressed coupling (Evidence 3), streamlining the synthesis of peptides for drug discovery and development [1].

Scenario 2: Solution-Phase Synthesis of Complex Polypeptides and Peptide Conjugates

For solution-phase peptide synthesis or the creation of peptide-grafted copolymers, Fmoc-Leucine NCA offers a distinct advantage. As a highly reactive UNCA (Evidence 2), it can initiate ring-opening polymerization (ROP) under mild conditions, enabling the synthesis of well-defined polypeptides without the need for additional coupling reagents. This is particularly useful for producing biomaterials, hydrogels for drug delivery, and other peptide-based materials where precise control over molecular weight and architecture is critical [2].

Scenario 3: High-Throughput LC Analysis of Amino Acid Enantiomers

In analytical chemistry, the rapid reaction kinetics of UNCA derivatives (Evidence 4) make Fmoc-Leucine NCA an excellent reagent for pre-column derivatization. This method can be used for the high-throughput, automated chiral separation and quantification of leucine enantiomers in biological samples or pharmaceutical preparations, enabling fast and accurate quality control and research assays [3].

Scenario 4: Industrial-Scale Peptide API Manufacturing

For the large-scale production of peptide active pharmaceutical ingredients (APIs), the combination of high reactivity, crystalline stability (Evidence 2), and low racemization (Evidence 3) makes Fmoc-Leucine NCA a strategically advantageous starting material. Its ability to deliver high-purity coupling products with minimal by-products reduces the burden of downstream purification, lowering overall manufacturing costs and improving process robustness as outlined in industrial patent applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Leucine,NCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.